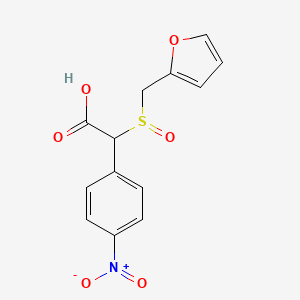

p-Nitrophenyl 2-(Furfurylsulfinyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

P-Nitrophenyl 2-(Furfurylsulfinyl)acetate is a furfurylsulfinyl derivative with gastroprotective activity . It is used in the preparation of histamine H2-receptor antagonist .

Molecular Structure Analysis

The molecular formula of this compound is C13H11NO6S . The molecular weight is 309.30 g/mol . The IUPAC name is (4-nitrophenyl) 2- (furan-2-ylmethylsulfinyl)acetate .Chemical Reactions Analysis

This compound is used in the preparation of histamine H2-receptor antagonist .Physical And Chemical Properties Analysis

The computed properties of this compound include a molecular weight of 309.30 g/mol, XLogP3-AA of 1.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 6, Exact Mass of 309.03070824 g/mol, Monoisotopic Mass of 309.03070824 g/mol, and Topological Polar Surface Area of 122 Ų .Applications De Recherche Scientifique

Chromogenic Substrate for Esterases : p-Nitrophenyl acetate, a compound structurally similar to p-nitrophenyl 2-(furfurylsulfinyl)acetate, has been studied as a substrate for detecting esterase activity. A study by Levine, Lavis, and Raines (2008) developed a stable chromogenic substrate for esterases, which could be useful in various assays (Levine, Lavis, & Raines, 2008).

Hydroxyl Protecting Group in Organic Synthesis : The utility of (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions, closely related to p-nitrophenyl acetate, was reported by Daragics and Fügedi (2010). This group can be selectively removed without affecting other common protecting groups, showing its potential in organic synthesis (Daragics & Fügedi, 2010).

Solvent Effect on Reaction Pathways : Xie et al. (2005) investigated the alkaline hydrolysis of p-nitrophenyl acetate, demonstrating the crucial role of solvent in shaping the transition state and reaction pathway. This study contributes to the understanding of chemical reactions involving similar compounds (Xie, Zhou, Xu, & Guo, 2005).

Esterase Activity and Anion Inhibition Studies : Research by Thorslund and Lindskog (1967) on bovine carbonic anhydrase provided insights into the hydrolysis of nitrophenyl esters (including p-nitrophenyl acetate) and the effect of metal ions on this process. This study is relevant for understanding the biochemical interactions of similar compounds (Thorslund & Lindskog, 1967).

Propriétés

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-2-(4-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S/c15-13(16)12(21(19)8-11-2-1-7-20-11)9-3-5-10(6-4-9)14(17)18/h1-7,12H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKPBQVNNBANEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721397 |

Source

|

| Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123855-55-0 |

Source

|

| Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

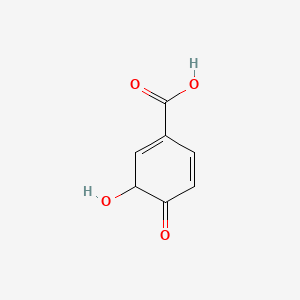

Q1: What is the spatial arrangement of the aromatic rings in 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate?

A1: The two aromatic rings within the molecule of 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate are not coplanar. They are twisted relative to each other, forming a dihedral angle of 48.8 degrees []. This non-planar arrangement could have implications for the molecule's interactions with other molecules and its overall chemical behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)